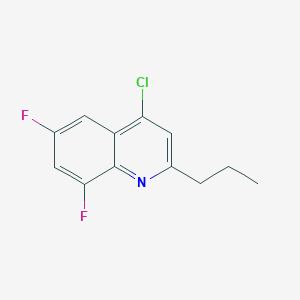
4-Chloro-6,8-difluoro-2-propylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6,8-difluoro-2-propylquinoline is a chemical compound with the molecular formula C12H10ClF2N. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry . The presence of chlorine and fluorine atoms in its structure enhances its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6,8-difluoro-2-propylquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 4,5-difluoro-2-nitrobenzoic acid as a starting material. This compound undergoes reductive cyclization in basic media in the presence of sodium borohydride to form the desired quinoline derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6,8-difluoro-2-propylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted quinolines, while oxidation and reduction can yield different quinoline derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-6,8-difluoro-2-propylquinoline has several scientific research applications, including:
Biology: The compound’s biological activity makes it useful in studying enzyme inhibition and other biochemical processes.
Industry: The compound can be used in the production of dyes, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6,8-difluoro-2-propylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-6,8-difluoroquinoline: Lacks the propyl group, which may affect its biological activity and chemical reactivity.
6,8-Difluoro-2-propylquinoline: Lacks the chlorine atom, which may influence its binding affinity and selectivity.
4-Chloro-2-propylquinoline: Lacks the fluorine atoms, which can impact its overall reactivity and biological properties.
Uniqueness
4-Chloro-6,8-difluoro-2-propylquinoline is unique due to the presence of both chlorine and fluorine atoms, which enhance its chemical reactivity and biological activity. The propyl group also contributes to its distinct properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
1156275-97-6 |
|---|---|
Fórmula molecular |
C12H10ClF2N |
Peso molecular |
241.66 g/mol |
Nombre IUPAC |
4-chloro-6,8-difluoro-2-propylquinoline |
InChI |
InChI=1S/C12H10ClF2N/c1-2-3-8-6-10(13)9-4-7(14)5-11(15)12(9)16-8/h4-6H,2-3H2,1H3 |
Clave InChI |
VSDGXDMVPFTCCE-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=C2C=C(C=C(C2=N1)F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


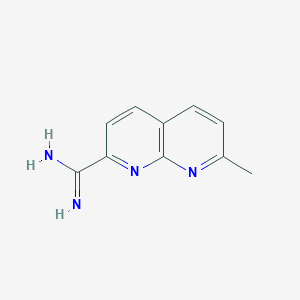
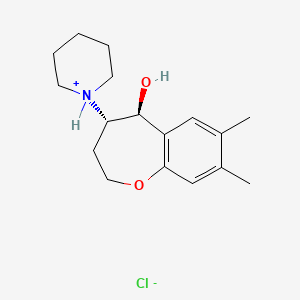
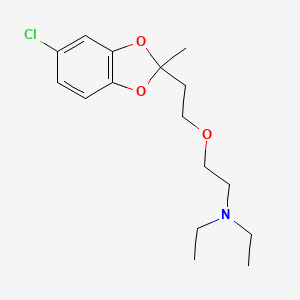
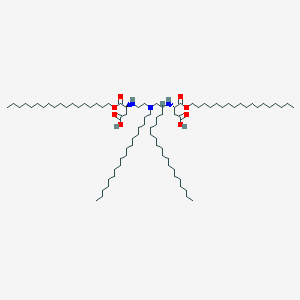
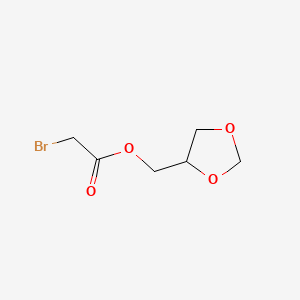

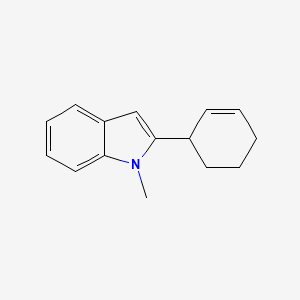
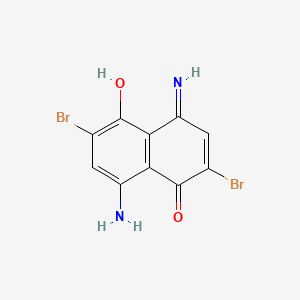
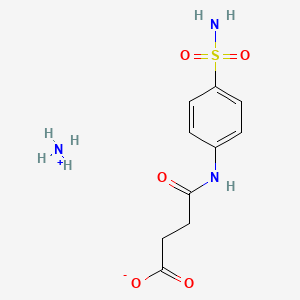

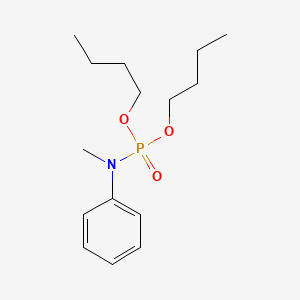
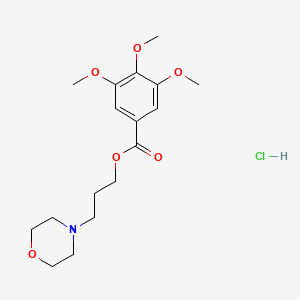
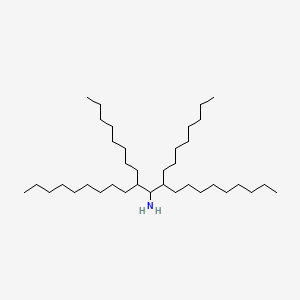
![Ethyl 2-[[2-(phenylsulfanylcarbonylamino)acetyl]amino]acetate](/img/structure/B13758130.png)
